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Compound of Interest

Compound Name: Triisopropylamine

Cat. No.: B1593748 Get Quote

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials

science research, the selection of an appropriate non-nucleophilic base is a critical parameter

for reaction success. Among the plethora of available options, triisopropylamine (TIPA) and

diisopropylethylamine (DIPEA or Hünig's base) are two of the most frequently employed

sterically hindered tertiary amines. Both are prized for their ability to act as proton scavengers

without interfering with the main reaction pathway through unwanted nucleophilic attack. This

guide provides a detailed, objective comparison of these two essential reagents, supported by

their physicochemical properties and roles in common synthetic applications, to aid researchers

in making informed decisions for their experimental designs.

Physicochemical Properties: A Head-to-Head
Comparison
A fundamental understanding of the physical and chemical properties of triisopropylamine
and DIPEA is essential for predicting their behavior in a reaction environment. The following

table summarizes the key data for these two amines.
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Property Triisopropylamine (TIPA)
Diisopropylethylamine
(DIPEA)

Molecular Formula C₉H₂₁N C₈H₁₉N

Molecular Weight 143.27 g/mol 129.24 g/mol

pKa of Conjugate Acid ~11.06 ~10.75 - 11.0

Boiling Point 138-140 °C 126-127 °C

Density ~0.76 g/mL ~0.74 g/mL

Structure

Three isopropyl groups

attached to a central nitrogen

atom

Two isopropyl groups and one

ethyl group attached to a

central nitrogen atom

Performance in Synthetic Chemistry: A Balancing
Act of Sterics and Basicity
Both triisopropylamine and DIPEA are classified as non-nucleophilic bases due to the

significant steric congestion around the nitrogen atom's lone pair of electrons. This steric bulk is

the cornerstone of their utility, allowing them to readily abstract protons while being too

encumbered to participate in nucleophilic substitution or addition reactions, which could lead to

unwanted byproducts.

Triisopropylamine: The Apex of Steric Hindrance

Triisopropylamine is recognized as one of the most sterically hindered amines available. The

presence of three bulky isopropyl groups creates a highly congested environment around the

nitrogen atom. This extreme steric hindrance makes it an excellent choice in reactions where

even the slightest nucleophilic interference from the base cannot be tolerated. However, this

significant bulk can also impact its basicity and reaction kinetics, potentially leading to slower

reaction rates compared to less hindered bases.

Diisopropylethylamine (DIPEA): The Versatile Workhorse
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DIPEA, with two isopropyl groups and one ethyl group, presents a slightly less sterically

crowded profile than triisopropylamine. This subtle structural difference makes its nitrogen

lone pair marginally more accessible to protons, which can translate to faster reaction kinetics

in some instances. DIPEA has found widespread application, most notably in solid-phase

peptide synthesis (SPPS). In this context, it is used as a base to neutralize the acidic

byproducts generated during the amide bond formation, a critical step in elongating the peptide

chain.[1] Its ability to act as a strong, non-nucleophilic base helps to minimize side reactions

such as racemization of the amino acid residues.[1]

While direct, quantitative comparisons of reaction yields and kinetics between

triisopropylamine and DIPEA in identical reactions are not extensively documented in publicly

available literature, the choice between the two often comes down to a trade-off between the

degree of non-nucleophilicity required and the desired reaction rate. For exceptionally sensitive

substrates where any nucleophilic side reaction is a major concern, the superior steric shielding

of triisopropylamine may be advantageous. In contrast, for many standard applications,

including the well-established protocols of peptide synthesis, DIPEA provides an optimal

balance of strong basicity and low nucleophilicity, leading to efficient and clean reactions.[1]

Experimental Protocols: Amide Bond Formation
The following is a generalized experimental protocol for an amide bond formation reaction

using a coupling agent, where either triisopropylamine or DIPEA can be employed as the

non-nucleophilic base. This protocol serves as a template that can be adapted for specific

substrates and reaction conditions.

Objective: To synthesize an amide from a carboxylic acid and an amine using a carbodiimide

coupling agent and a sterically hindered amine base.

Materials:

Carboxylic acid

Amine

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide

hydrochloride (EDC)
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Triisopropylamine or Diisopropylethylamine (DIPEA)

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Magnetic stirrer and stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent)

and the amine (1.0-1.2 equivalents).

Dissolve the starting materials in the chosen anhydrous solvent (DCM or DMF).

Add the sterically hindered amine base, either triisopropylamine or DIPEA (2.0-3.0

equivalents), to the reaction mixture.

Cool the reaction mixture to 0 °C using an ice bath.

In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1-1.3 equivalents) in the

same anhydrous solvent.

Slowly add the solution of the coupling agent to the reaction mixture at 0 °C with continuous

stirring.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of

DCC).

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

solvent system.
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Visualizing the Concepts
To better illustrate the structural differences and a typical workflow, the following diagrams are

provided.
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Structural Comparison

Triisopropylamine

DIPEA

Click to download full resolution via product page

A comparison of the 2D chemical structures of Triisopropylamine and DIPEA.
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Amide Coupling Workflow

Carboxylic Acid + Amine

Dissolve in Anhydrous Solvent

Add Triisopropylamine or DIPEA

Cool to 0 °C

Add Coupling Agent (e.g., DCC, EDC)

Stir at Room Temperature (12-24h)

Workup and Purification

Amide Product

Click to download full resolution via product page

A generalized workflow for amide bond formation using a hindered amine base.

Conclusion
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Both triisopropylamine and diisopropylethylamine are indispensable tools in the arsenal of the

modern organic chemist. Their shared characteristic of being non-nucleophilic bases allows for

clean and efficient proton scavenging in a wide array of chemical transformations. The choice

between them is nuanced and depends on the specific requirements of the reaction.

Triisopropylamine, with its unparalleled steric bulk, offers maximum protection against

nucleophilic side reactions. DIPEA, a slightly less hindered but still highly effective base, is a

versatile and widely adopted reagent, particularly in the well-established field of peptide

synthesis. By carefully considering the physicochemical properties and the steric demands of

their reactions, researchers can strategically select the optimal hindered amine to achieve their

synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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